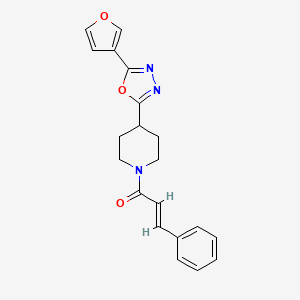

(E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

描述

Historical Context of Heterocyclic Chalcone Derivatives in Medicinal Chemistry

Chalcones, characterized by their α,β-unsaturated ketone system, have served as privileged scaffolds in drug discovery due to their structural simplicity and adaptability. Naturally occurring chalcones exhibit broad-spectrum bioactivities, including anticancer, anti-inflammatory, antitubercular, and antimicrobial effects. The Claisen-Schmidt condensation reaction, which couples acetophenones with aryl aldehydes, has been pivotal in synthesizing diverse chalcone analogs. Over the past decade, molecular hybridization strategies have further expanded their utility by integrating heterocyclic moieties such as thiazole, pyrazole, and oxadiazole. These hybrids often demonstrate enhanced pharmacokinetic profiles and target selectivity, as seen in thiazole-chalcone derivatives with antitubercular (MIC: 1.56–3.12 µg/mL) and anticancer (IC$$_{50}$$: 6.86–28.05 µM) activities.

Significance of Furan-Oxadiazole-Piperidine Hybrid Architectures

The fusion of furan, oxadiazole, and piperidine rings in this compound reflects a deliberate effort to amalgamate pharmacophoric elements with complementary bioactivities:

Furan-oxadiazole hybrids, such as those evaluated by Ozdemir et al. (2024), exhibit potent antioxidant activity (IC$$_{50}$$: 12–45 µM against DPPH radicals) through peroxiredoxin-2 inhibition. Piperidine-linked chalcones, meanwhile, demonstrate antidepressant effects in murine models, reducing immobility times by 40–60% in tail suspension tests. The 1,3,4-oxadiazole moiety further contributes to metabolic resistance, a critical feature for oral bioavailability.

Rationale for Structural Combination: Chalcone Core with Polyheterocyclic Systems

The strategic conjugation of a chalcone core with furan-oxadiazole-piperidine subsystems aims to synergize three key attributes:

- Electrophilic Reactivity : The α,β-unsaturated ketone in chalcones facilitates Michael addition reactions with biological nucleophiles (e.g., cysteine residues), enabling covalent binding to targets like tubulin or kinases.

- Heterocyclic Complementarity : The furan ring’s electron density enhances π-π stacking with aromatic residues in enzyme active sites, while the oxadiazole’s nitrogen atoms participate in hydrogen bonding. Piperidine introduces conformational flexibility, aiding membrane permeability and target engagement.

- Multi-Target Potential : Hybrid systems often exhibit polypharmacology. For instance, pyrazolyl-chalcone hybrids inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), dual targets in inflammation. Similarly, furan-oxadiazole derivatives show dual antioxidant and antimicrobial activity.

Synthetic methodologies for such hybrids often employ Claisen-Schmidt condensation, as demonstrated in the preparation of 3-(furan-2-yl)pyrazolyl chalcones. Nuclear magnetic resonance (NMR) spectroscopy confirms the trans-configuration of the propenone linkage, with coupling constants $$ J = 15–17 \, \text{Hz} $$ for olefinic protons. Mass spectrometry further validates molecular integrity, with isotopic peaks (M + 2) corroborating halogen substituents in some analogs.

属性

IUPAC Name |

(E)-1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(7-6-15-4-2-1-3-5-15)23-11-8-16(9-12-23)19-21-22-20(26-19)17-10-13-25-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAZIZGTZXWLMA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

Chemical Structure:

The compound consists of a furan ring connected to an oxadiazole moiety and a piperidine group. Its complex structure contributes to its potential biological activities.

Molecular Formula: C18H18N4O2

Molecular Weight: 318.36 g/mol

Antimicrobial Activity

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity: A study on related compounds showed promising antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/ml for certain derivatives . The mechanism involves interaction with the enoyl-acyl carrier protein reductase enzyme, crucial for mycobacterial fatty acid synthesis.

- Broad-Spectrum Antimicrobial Effects: Various oxadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds containing piperidine moieties have shown enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .

Antitumor Activity

The 1,3,4-oxadiazole scaffold has been explored for its anticancer properties:

- Mechanism of Action: Many derivatives inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis . The inhibition of DHFR leads to impaired DNA synthesis and cell growth.

- Cytotoxicity Studies: In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Study on Antimicrobial Efficacy

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. The most potent compounds demonstrated significant inhibition of both bacterial and fungal strains. Notably, the introduction of a piperidine ring enhanced the overall activity against resistant strains .

Anticancer Evaluation

In another study focusing on the anticancer properties of oxadiazole derivatives, researchers reported that specific compounds exhibited IC50 values comparable to established chemotherapeutics. The study highlighted the potential of these compounds in drug development pipelines targeting various cancers .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chalcones and their derivatives, including compounds similar to (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1024 μg/mL against clinically relevant pathogens .

Anticonvulsant Properties

Compounds containing oxadiazole and furan rings have been reported to exhibit anticonvulsant activity. A study on thiazole-integrated compounds revealed significant anticonvulsant properties through structure–activity relationship (SAR) analysis . While specific data on the compound is limited, its structural similarities suggest potential efficacy in seizure models.

Anticancer Activity

The oxadiazole moiety is associated with anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis. A study on phenyl-substituted oxadiazoles showed promising results in inhibiting tumor growth in vitro and in vivo . The unique structure of this compound may enhance its anticancer activity through similar mechanisms.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial effects of various chalcone derivatives against resistant strains of bacteria. The results indicated that compounds with furan and oxadiazole functionalities exhibited significant antibacterial activity compared to standard antibiotics. This suggests that (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenyprop -2-en -1-one may also possess similar properties.

Case Study 2: Neuropharmacological Studies

In a neuropharmacological assessment involving thiazole and oxadiazole compounds, several derivatives were tested for their anticonvulsant effects using electroshock seizure models. The findings indicated that modifications in the phenolic structure significantly influenced the anticonvulsant activity. The structural characteristics of (E)-1-(4-(5-(furan -3 -yl)- 1 ,3 ,4 -oxadiazol -2 -yl )piperidin -1 -yl ) -3 -phenylprop -2 -en -1 -one could be optimized for enhanced efficacy in future studies.

相似化合物的比较

Impact on Electronic and Steric Profiles

- 1,3,4-Oxadiazole vs. 1,2,3-Triazole : The oxadiazole’s electron-deficient nature favors interactions with electron-rich enzyme pockets, while triazoles (e.g., ) offer stronger hydrogen-bonding capacity due to additional nitrogen atoms.

- Pyrazole Derivatives : Bulky substituents in improve membrane penetration but may limit target accessibility, highlighting a trade-off for the target compound’s design.

Substituent-Driven Activity Cliffs

Evidence from nitrofuryl and nitroimidazole comparisons () demonstrates that minor substituent changes (e.g., nitro group position) can abolish antimycobacterial activity. Similarly, the target compound’s furan-3-yl group may create an "activity cliff" compared to furan-2-yl analogs, necessitating empirical validation.

Research Findings and Data Trends

- Solubility and LogP: The target compound’s logP (predicted ~3.2) is higher than dimethylamino-substituted analogs (e.g., , logP ~2.1), suggesting reduced aqueous solubility but improved membrane permeability.

- Synthetic Feasibility : Piperidine-linked oxadiazoles require multi-step synthesis (e.g., cyclization of thiosemicarbazides ), whereas triazole analogs are more accessible via click chemistry.

- Biological Hypotheses : Based on structural similarity to kinase inhibitors (e.g., gefitinib-like scaffolds ), the target compound may inhibit EGFR or related kinases, though this requires in vitro confirmation.

常见问题

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole and piperidine moieties in this compound?

Methodological Answer :

- Oxadiazole Formation : Use cyclization of hydrazide intermediates with carbonylating agents (e.g., POCl₃ or CDI) under reflux. For example, furan-3-carbohydrazide can react with a piperidine-substituted carbonyl precursor to form the oxadiazole core .

- Piperidine Functionalization : Introduce the oxadiazole group via nucleophilic substitution (e.g., SN2) at the 4-position of piperidine using a pre-synthesized oxadiazole-thiol or bromide derivative. Protect the piperidine nitrogen with a Boc group during this step .

- Propenone Coupling : Employ Claisen-Schmidt condensation between a substituted acetophenone and a piperidine-aldehyde intermediate under basic conditions (e.g., NaOH/EtOH) to form the (E)-configured α,β-unsaturated ketone. Monitor stereochemistry via NOESY NMR .

Q. How can the stereochemistry of the (E)-configured propenone group be confirmed experimentally?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., CHCl₃/hexane) and resolve the structure. SCXRD provides unambiguous confirmation of the (E) configuration, as demonstrated for analogous propenone derivatives .

- NOESY NMR : Compare cross-peak intensities between the vinyl proton and adjacent aromatic/heterocyclic protons. Lack of NOE interaction supports the trans (E) configuration .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with kinase targets?

Methodological Answer :

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR or CDK2), as the oxadiazole and furan groups may engage in π-π stacking.

- Docking Workflow :

- Key Interactions : The oxadiazole’s N-atoms may form hydrogen bonds with catalytic lysine residues, while the furan ring could participate in hydrophobic interactions .

Q. How to address contradictory bioactivity data in different assay systems?

Methodological Answer :

- Assay Optimization :

- Data Reconciliation :

Q. What strategies resolve discrepancies in NMR spectra due to dynamic effects or impurity?

Methodological Answer :

- Dynamic Effects :

- Impurity Identification :

Q. How to design SAR studies focusing on the furan-3-yl substituent?

Methodological Answer :

- Analog Synthesis : Replace the furan-3-yl group with isosteres (e.g., thiophene, pyrrole) or electron-withdrawing substituents (e.g., nitro-furan).

- Biological Evaluation :

Q. What computational methods optimize the compound’s pharmacokinetic profile?

Methodological Answer :

- ADMET Prediction :

- Metabolite Identification :

Data Contradiction Analysis

Q. Conflicting crystallographic data on piperidine ring conformation—how to interpret?

Methodological Answer :

- Conformational Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。